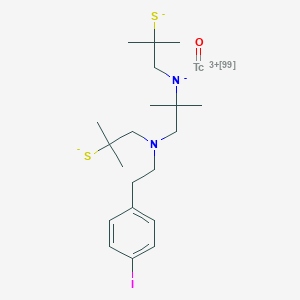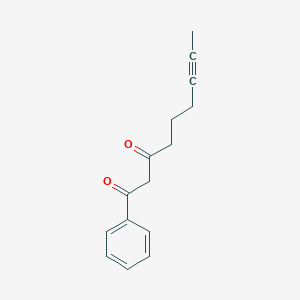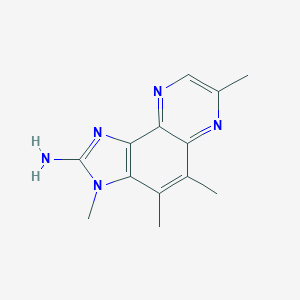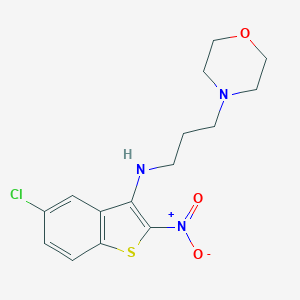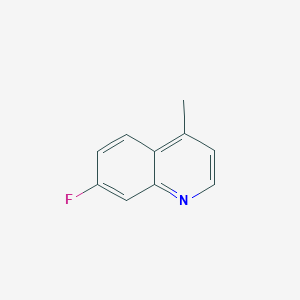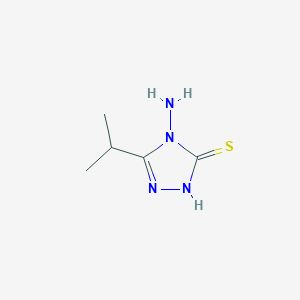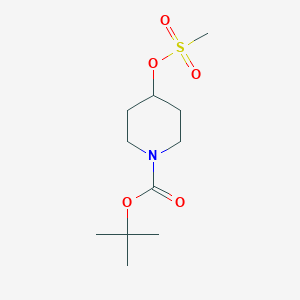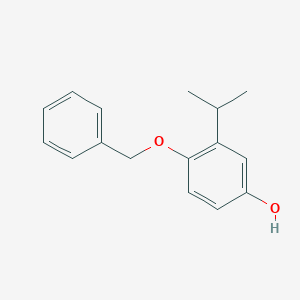
4-Benzyloxy-3-isopropyl-phenol
Descripción general
Descripción
4-Benzyloxy-3-isopropyl-phenol, commonly known as BIQ or bis(4-hydroxy-3-isopropylphenyl)methane, is a phenolic compound that has been widely used in scientific research. This compound is known for its unique chemical properties, which make it an important tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of BIQ is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, studies have shown that BIQ inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, BIQ has been shown to inhibit the activity of various signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
BIQ has been shown to have various biochemical and physiological effects. For example, studies have shown that BIQ inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, BIQ has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. Furthermore, BIQ has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its properties are well understood. However, there are also limitations to using BIQ in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on BIQ. One direction is to further investigate its anti-inflammatory properties and its potential as a therapeutic agent for treating inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential as a drug candidate for cancer treatment. Furthermore, there is a need to investigate the mechanism of action of BIQ in more detail to better understand its effects. Finally, there is a need to investigate the potential side effects of BIQ and its safety profile, particularly if it is to be used as a therapeutic agent.
Aplicaciones Científicas De Investigación
BIQ has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. Studies have shown that BIQ has anti-inflammatory properties, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis. Additionally, BIQ has been shown to have anti-cancer properties, making it a potential drug candidate for cancer treatment. Furthermore, BIQ has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
156740-94-2 |
|---|---|
Nombre del producto |
4-Benzyloxy-3-isopropyl-phenol |
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
4-phenylmethoxy-3-propan-2-ylphenol |
InChI |
InChI=1S/C16H18O2/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3 |
Clave InChI |
JRXDSZKTLGMSIF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
Sinónimos |
4-Benzyloxy-3-isopropyl-phenol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

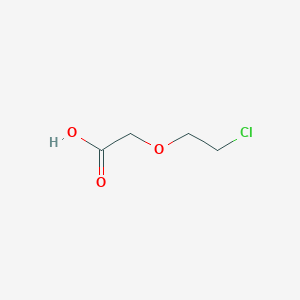
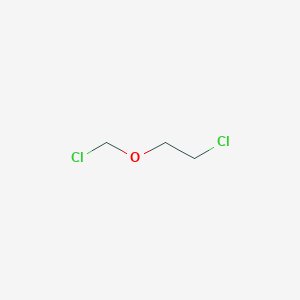
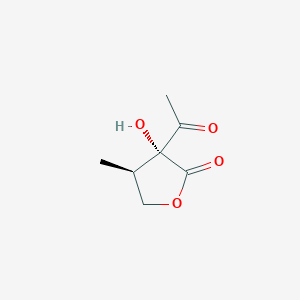
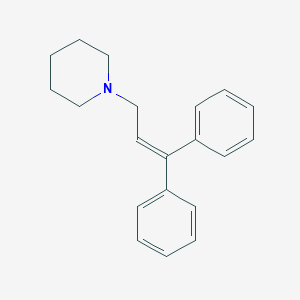
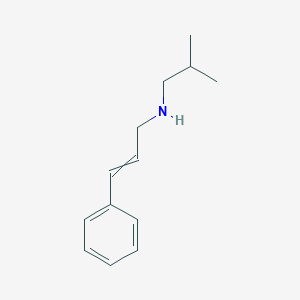
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
